CID 86207961 is classified as a pharmaceutical compound with potential therapeutic applications. It is part of a broader category of heterocyclic compounds that often exhibit biological activity. The compound is characterized by the presence of an oxadiazole moiety and a pyridinone core, which are common structural features in many bioactive molecules. The data regarding this compound can be accessed through databases like PubChem, where it has been cataloged for its chemical properties and potential uses.
The synthesis of CID 86207961 typically involves multi-step reactions:
Common reagents used in these reactions include various hydrazine derivatives and catalysts that promote ring formation.
CID 86207961 has a molecular formula of and a molecular weight of approximately 256.69\g/mol. The structure features:
The canonical SMILES representation is C1=CC(=O)N(C=C1)CC2=NC(=NO2)CCN.Cl
, which provides insight into its connectivity and functional groups.
CID 86207961 can participate in various chemical reactions:
The conditions for these reactions often involve varying temperatures and solvents such as ethanol or dichloromethane.
Specific studies would be necessary to elucidate the precise mechanism through which this compound exerts its biological effects.
The physical and chemical properties of CID 86207961 include:
Further characterization techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography would provide detailed insights into its physical properties.
CID 86207961 holds potential applications in various scientific fields:
CAS No.: 90212-80-9
CAS No.: 1246815-51-9
CAS No.: 7803-60-3
CAS No.: 1190931-41-9
CAS No.: